molecular formula C16H26N2O3S2 B7060434 N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine

N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine

Cat. No.: B7060434
M. Wt: 358.5 g/mol
InChI Key: VDVQWARSNPBCRO-UHFFFAOYSA-N
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Description

N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a Friedel-Crafts alkylation reaction using 3-methylthiophene and a suitable alkylating agent.

    Attachment of the Oxane Sulfonyl Group: The oxane sulfonyl group is attached through a sulfonation reaction, where the oxane ring is treated with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidine ring or the thiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted thiophene and piperidine derivatives.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine: can be compared with other piperidine derivatives and thiophene-containing compounds.

    Thiophene Derivatives: Compounds like 3-methylthiophene and 2,5-dimethylthiophene.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine.

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a thiophene moiety, and an oxane sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-(oxan-4-ylsulfonyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S2/c1-13-6-11-22-16(13)12-17-14-2-7-18(8-3-14)23(19,20)15-4-9-21-10-5-15/h6,11,14-15,17H,2-5,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQWARSNPBCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2CCN(CC2)S(=O)(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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